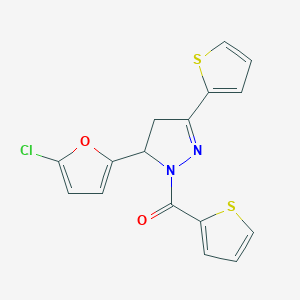
5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C16H11ClN2O2S2 and its molecular weight is 362.85. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(5-chlorofuran-2-yl)-3-(thiophen-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, particularly focusing on anticancer properties.
Chemical Structure and Properties
The molecular structure of the compound can be described by the following features:
- Core Structure : The compound contains a pyrazole ring fused with thiophene and furan moieties.
- Functional Groups : The presence of chlorofuran and thiophene carbonyl enhances its reactivity and biological activity.
Molecular Formula
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . The following table summarizes findings from various research studies evaluating the cytotoxic effects of related compounds on different cancer cell lines.
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 14.62 | |
| Compound B | NCI-H460 | 15.42 | |
| Compound C | PC-3 | 17.50 | |
| Etoposide | HeLa | 13.34 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, compounds derived from pyrazole and thiophene structures have shown promising cytotoxic effects against various cancer cell lines, suggesting that modifications to these scaffolds can enhance their anticancer properties.
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Many pyrazole derivatives trigger programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : These compounds can interfere with cellular signaling pathways that promote tumor growth.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress associated with cancer progression.
Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A study conducted in 2021 synthesized a series of pyrazole derivatives, including those structurally similar to our compound of interest. The derivatives were evaluated for their anticancer activity against HeLa, NCI-H460, and PC-3 cell lines using the MTT assay. The results indicated significant cytotoxicity across all tested compounds, with some derivatives achieving IC50 values comparable to established chemotherapeutic agents like etoposide .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship (SAR) of pyrazole-based compounds. It was found that substitutions at specific positions on the pyrazole ring significantly influenced biological activity. For example, substituents such as halogens or electron-withdrawing groups enhanced cytotoxicity against prostate cancer cells .
Propiedades
IUPAC Name |
[3-(5-chlorofuran-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S2/c17-15-6-5-12(21-15)11-9-10(13-3-1-7-22-13)18-19(11)16(20)14-4-2-8-23-14/h1-8,11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQMCDKMHWMAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CS3)C4=CC=C(O4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














